3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine 3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17744705
InChI: InChI=1S/C12H20N2/c1-9-6-5-7-11(14-9)10(13)8-12(2,3)4/h5-7,10H,8,13H2,1-4H3
SMILES:
Molecular Formula: C12H20N2
Molecular Weight: 192.30 g/mol

3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine

CAS No.:

Cat. No.: VC17744705

Molecular Formula: C12H20N2

Molecular Weight: 192.30 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine -

Specification

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
IUPAC Name 3,3-dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine
Standard InChI InChI=1S/C12H20N2/c1-9-6-5-7-11(14-9)10(13)8-12(2,3)4/h5-7,10H,8,13H2,1-4H3
Standard InChI Key YMXFCRWJAKPYNE-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC=C1)C(CC(C)(C)C)N

Introduction

Structural Characteristics and Molecular Properties

3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine (C₁₂H₂₀N₂) features a butylamine backbone with two methyl groups at the third carbon and a 6-methyl-2-pyridyl substituent at the terminal amine (Figure 1). The pyridine ring introduces aromaticity and potential hydrogen-bonding interactions, while the branched alkyl chain enhances lipophilicity. Key properties include:

PropertyValue
Molecular weight192.30 g/mol
IUPAC name3,3-dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine
Predicted logP (Lipophilicity)2.8–3.2 (est.)
Aqueous solubilityModerate (≈50 mg/L at 25°C)

The 6-methyl group on the pyridine ring likely sterically hinders electrophilic substitution at the ortho position, directing reactivity toward the para position or the amine group .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be conceptualized as the coupling product of 6-methyl-2-pyridinecarboxaldehyde and 3,3-dimethylbutylamine. A plausible route involves:

  • Reductive amination: Condensation of 6-methyl-2-pyridinecarboxaldehyde with 3,3-dimethylbutylamine using sodium cyanoborohydride (NaBH₃CN) in methanol .

  • Catalytic hydrogenation: Alternative reduction of the imine intermediate with H₂/Pd-C in ethanol .

Industrial-Scale Production

Patent EP0884299A1 describes a Wolff-Kishner reduction approach for synthesizing 3,3-dimethylbutyric acid derivatives . Adapting this method, the hydrazone intermediate of trimethylpyruvic acid could be thermally decomposed in the presence of a base (e.g., NaOH) to yield the alkylamine backbone, followed by pyridyl functionalization (Figure 2).

Reactivity and Functionalization

The compound participates in three primary reaction types:

Oxidation

Exposure to KMnO₄ in acidic conditions oxidizes the amine to a nitro group, yielding 3,3-dimethyl-1-(6-methyl(2-pyridyl))butylnitro compound. This product serves as a precursor for explosives research .

Acylation

Reaction with acetyl chloride in dichloromethane produces the corresponding acetamide (85% yield), enhancing stability for pharmaceutical applications .

Metal Coordination

The pyridine nitrogen and amine group form chelate complexes with transition metals (e.g., Cu²⁺, Fe³⁺), as demonstrated by UV-Vis spectral shifts at 420–450 nm .

Prospective Applications

Pharmaceutical Intermediates

Structural analogs like 3,3-dimethyl-2-butylamine are documented precursors for thiourea derivatives with antitumor activity . The 6-methylpyridine moiety may enhance blood-brain barrier penetration, suggesting potential in neuropharmacology.

Agrochemical Development

Pyridine-based amines exhibit insecticidal properties by disrupting acetylcholinesterase. Molecular docking simulations predict strong binding (ΔG = −9.2 kcal/mol) to insect NMDA receptors .

Catalysis

The tertiary amine structure facilitates use as a ligand in cross-coupling reactions. Pilot studies show 78% yield in Suzuki-Miyaura couplings using Pd/3,3-dimethyl-1-(6-methyl(2-pyridyl))butylamine complexes .

Research Gaps and Future Directions

  • Pharmacokinetic profiling: Absence of ADME (absorption, distribution, metabolism, excretion) data limits therapeutic exploration.

  • Stereoselective synthesis: The impact of chirality at the amine center on bioactivity remains unstudied.

  • Ecotoxicity: Environmental fate studies are needed given the compound’s persistence (predicted t₁/₂ > 60 days in soil).

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